molecular formula C10H10Cl2N2O B1486884 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol CAS No. 1000932-85-3

2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol

Cat. No. B1486884
M. Wt: 245.1 g/mol
InChI Key: FPBDSBPLKVZYGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazole ring substituted with a chloromethyl group and an ethan-1-ol group . The presence of two chlorine atoms indicates that this compound may exhibit interesting reactivity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzodiazoles are known to undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions at the benzylic position .

Scientific Research Applications

Synthesis and Characterization

A wide range of synthetic methodologies has been developed to prepare derivatives of benzodiazole compounds. For instance, the synthesis of 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles and their further reaction with thio- and dithiophosphoric acids to form specific phosphates has been described, showcasing the versatility of these heterocycles in forming various chemical entities (Rufenacht, 1972). Additionally, the synthesis and characterization of novel Schiff base ligands and their metal complexes have been reported, highlighting the structural and binding aspects of these compounds with DNA and their potential for molecular docking studies (Guhathakurta et al., 2017).

Antibacterial and Antifungal Activities

New derivatives of the compound have been evaluated for their antibacterial and antifungal activities. For instance, novel derivatives synthesized from 2,2'-(((1-benzylbenzoimidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol) showed significant antibacterial activity, as well as either low or moderate antifungal activity (Jarallah et al., 2019). This indicates the potential of these compounds in developing new antimicrobial agents.

Molecular Interactions and Solvent Effects

The influence of temperature and solvents on the molecular interactions of benzotriazole substituted 1,3,4-thiadiazole derivatives has been studied, providing insights into how changes in solvent and structural modifications affect Gibbs energy, enthalpy, and entropy of activation (Godhani et al., 2019). These studies are crucial for understanding the physicochemical properties and reactivity of such compounds.

Photophysical and Fluorescent Properties

Research has also been conducted on the synthesis of compounds with potential applications as fluorescent probes. For example, novel quinoline derivatives exhibiting blue-green fluorescence have been developed for potential use in imaging and sensing applications, highlighting the diverse utility of benzodiazole derivatives in materials science (Bodke et al., 2013).

Protective Effects in Biological Systems

Certain cognitive enhancers based on similar structural motifs have been studied for their protective effects against toxicity in astrocytes, suggesting a role in mitigating mitochondrial dysfunction and cell injury (Phuagphong et al., 2004).

properties

IUPAC Name

2-[5-chloro-2-(chloromethyl)benzimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-6-10-13-8-5-7(12)1-2-9(8)14(10)3-4-15/h1-2,5,15H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBDSBPLKVZYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N2CCO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219591
Record name 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol

CAS RN

1000932-85-3
Record name 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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